Trilobatin

Overview

Description

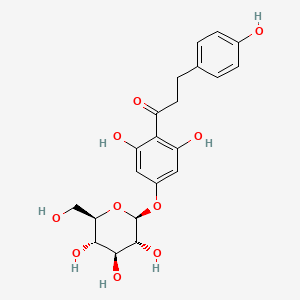

Trilobatin is a natural dihydrochalcone small molecule found at high concentrations in the leaves of a range of crabapple (Malus) species . It is not present in domesticated apple (Malus × domestica) leaves, which contain trilobatin’s bitter positional isomer phloridzin . Trilobatin has been shown to have antioxidant, anti-inflammatory, and anti-diabetic activities .

Synthesis Analysis

The biosynthesis of Trilobatin requires the enzyme Phloretin Glycosyltransferase2 (PGT2). This enzyme efficiently catalyzes the 4′-o-glycosylation of phloretin to trilobatin . The pathway for trilobatin production can be reconstituted in Nicotiana benthamiana by transient expression of double bond reductase, chalcone synthase, and PGT2 genes .Molecular Structure Analysis

Trilobatin is a member of the dihydrochalcone family . The molecular formula of Trilobatin is C21H24O10 .Chemical Reactions Analysis

Biochemical analysis showed that PGT2 efficiently catalyzed 4′-o-glycosylation of phloretin to trilobatin as well as 3-hydroxyphloretin to sieboldin .Physical And Chemical Properties Analysis

Trilobatin has a molecular weight of 436.41 . It is a powder in its physical state .Scientific Research Applications

Natural Sweetener

Trilobatin (TBL) is a key sweet compound from the traditional Chinese sweet tea plant (Rubus suavissimus S. Lee). Because of its intense sweetness, superior taste profile, and minimal caloric value, it serves as an exemplary natural dihydrochalcone sweetener .

Anti-inflammatory Agent

Trilobatin has been found to have various health benefits, including anti-inflammatory effects . This makes it potentially useful in the treatment of conditions characterized by inflammation.

Glucose-lowering Effects

Trilobatin also has glucose-lowering effects . This could make it a valuable tool in managing conditions like diabetes, where controlling blood glucose levels is crucial .

Biosynthesis

Trilobatin is primarily produced through botanical extraction, which impedes its scalability and cost-effectiveness. In a novel biotechnological approach, phloretin is used as a precursor that is transformed into TBL by the glycosyltransferase enzyme ph-4′-OGT .

Regulation of Glucose Metabolism

Trilobatin has been found to regulate glucose metabolism by ameliorating oxidative stress and insulin resistance in vivo and in vitro . This could have significant implications for the treatment of metabolic disorders.

Protection Against Oxidative Stress

Trilobatin has a strong protective capacity on H2O2-induced HepG2 cells by inhibiting oxidative stress via the Nrf2/Keap1 signaling pathway . This research implies that trilobatin might be a useful antioxidant used to prevent liver diseases caused by oxidative stress.

Tyrosinase Inhibition

Tyrosinase is the rate-limiting enzyme controlling the production of melanin, and tyrosinase inhibitors can regulate the overproduction of melanin by inhibiting tyrosinase activity . Trilobatin’s inhibitory activity on tyrosinase could make it an effective method to treat pigmentation disorders.

Mechanism of Action

Target of Action

Trilobatin, a member of the dihydrochalcone family, has been found to interact with several key targets in the body. These include tyrosinase , α-glucosidase , and serum albumin . Tyrosinase is a rate-limiting enzyme controlling the production of melanin , while α-glucosidase is related to the increase in postprandial blood glucose in vivo . Serum albumin is a major protein in the blood that binds small molecules and aids their transport and distribution .

Mode of Action

Trilobatin interacts with its targets in a variety of ways. It has been shown to inhibit tyrosinase activity in a reversible and mixed-type manner , and it inhibits α-glucosidase in a noncompetitive-type manner . The formation of the trilobatin-α-glucosidase complex is driven mainly by hydrogen bonding and van der Waals forces, resulting in the conformational changes of α-glucosidase . Trilobatin also suppresses the fluorescence of serum albumin through a static quenching mechanism .

Biochemical Pathways

Trilobatin affects several biochemical pathways. It regulates glucose metabolism through the PI3K/Akt/GSK-3β and Nrf2/Keap-1 signaling pathways . It also activates the SKN1/SIRT3/DAF16 signaling pathway . These pathways play crucial roles in oxidative stress response, insulin resistance, and longevity .

Result of Action

Trilobatin has several molecular and cellular effects. It improves insulin resistance and reduces oxidative stress . It also ameliorates exhaustive exercise-induced fatigue in mice . Furthermore, it has been shown to have anti-inflammatory, antiviral, and hypoglycemic activities .

Action Environment

The action of Trilobatin can be influenced by environmental factors. For instance, exhaustive exercise can affect the efficacy of Trilobatin in reducing fatigue . .

Safety and Hazards

Future Directions

The identification of PGT2 allows marker-aided selection to be developed to breed apples containing trilobatin . This could lead to the production of high amounts of this natural low-calorie sweetener via biopharming and metabolic engineering in yeast . Additionally, due to its anti-diabetic properties, Trilobatin could be conducive to ameliorate T2DM .

properties

IUPAC Name |

1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-12-7-14(25)17(15(26)8-12)13(24)6-3-10-1-4-11(23)5-2-10/h1-2,4-5,7-8,16,18-23,25-29H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTCPEBQYSOEHV-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194681 | |

| Record name | Trilobatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline powder; Bland sweet aroma | |

| Record name | Trilobatin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2145/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Trilobatin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2145/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Trilobatin | |

CAS RN |

4192-90-9 | |

| Record name | Trilobatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4192-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trilobatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilobatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRILOBATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23298I791N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: [] Trilobatin regulates glucose metabolism by enhancing glucose consumption and glycogen content. It achieves this by activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling pathway. This pathway is crucial for glycogen synthesis and glucose uptake. Additionally, trilobatin improves insulin resistance and reduces oxidative stress by regulating the nuclear erythroid-2 related factor 2 (Nrf2)/kelch-like ECH associated protein-1 (Keap-1) pathway, impacting the expression of heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO-1).

A: [] Trilobatin demonstrates neuroprotective effects in Alzheimer's disease models. It reduces amyloid-beta (Aβ) burden, neuroinflammation, Tau hyperphosphorylation, synaptic degeneration, and hippocampal neuronal loss. Mechanistically, it suppresses glial activation by inhibiting the Toll-like receptor 4 (TLR4)-MYD88-NFκB pathway, leading to a reduction in inflammatory factors like TNF-α, IL-1β, and IL-6.

A: [] Yes, trilobatin acts as a potent inhibitor of tyrosinase, the key enzyme responsible for melanin production. It exhibits a reversible, mixed-type inhibition mechanism, indicating it can bind to both the free enzyme and the enzyme-substrate complex.

ANone: Trilobatin (4ʹ-(β-D-glucopyranosyloxy)-2ʹ,4”,6ʹ-trihydroxydihydrochalcone) has a molecular formula of C21H24O9 and a molecular weight of 420.4 g/mol.

A: Yes, various spectroscopic techniques have been used to characterize trilobatin. [, , , ] These studies employed fluorescence spectrometry, FT-IR, UV-Vis absorption spectra, and circular dichroism (CD) to analyze its interactions with proteins and enzymes, providing insights into binding mechanisms and conformational changes.

A: [, ] While the provided research focuses primarily on the biological activity of trilobatin, some studies provide insights into its stability and extraction optimization. These findings are crucial for developing stable formulations and ensuring the compound's efficacy in various applications.

ANone: Trilobatin itself is not an enzyme and does not possess catalytic properties. Its biological activities stem from its interaction with enzymes and signaling pathways.

A: [, , , , ] Yes, molecular docking studies have been conducted to elucidate the binding modes of trilobatin with target proteins and enzymes like bovine serum albumin (BSA), α-glucosidase, tyrosinase, and p38 MAPK. These simulations provide valuable insights into the binding sites, interactions, and potential mechanisms of action.

A: [] The structural features of trilobatin, particularly the presence and position of hydroxyl and methoxy groups, significantly influence its antioxidant activity. Glycosylation of the hydroxyl group can impact both its electron transfer/hydrogen atom transfer potential and its ability to form radical adducts.

A: [, , ] Research highlights the potential of bioengineering for trilobatin production. Engineering Escherichia coli with phloretin-4'-O-glycosyltransferase from Malus x domestica Borkh allows for trilobatin production from phloretin. This method provides a foundation for large-scale production and paves the way for further exploration into efficient and sustainable production methods.

ANone: The provided research primarily focuses on the scientific aspects of trilobatin. Specific details about SHE regulations require further investigation and fall outside the scope of these studies.

ANone: Trilobatin has demonstrated promising efficacy in various in vitro and in vivo models:

ANone: The provided research does not offer specific information about resistance mechanisms or cross-resistance associated with trilobatin.

ANone: The provided research primarily focuses on understanding trilobatin’s mechanisms of action and its effects on various biological systems. Targeted drug delivery approaches for this compound are not explicitly addressed in these studies.

A: [] While the research doesn’t pinpoint specific biomarkers for trilobatin efficacy, studies highlight its impact on various signaling pathways like Nrf2/ARE and IRS-1/GLUT2, which could be further investigated as potential biomarkers for monitoring its effects.

A: [, , , , ] Researchers have employed a range of analytical techniques to characterize and quantify trilobatin, including: * High-performance liquid chromatography (HPLC) * Ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UPLC−ESI−Q−TOF−MS/MS) * Fluorescence spectrometry * Fourier transform infrared spectroscopy (FT-IR) * Circular dichroism (CD) spectroscopy * UV-Vis absorption spectroscopy

ANone: The provided research focuses primarily on the biological activities and potential therapeutic applications of trilobatin. Information regarding its environmental impact and degradation pathways requires further investigation.

A: While not extensively covered, some studies provide insight into optimizing extraction methods for trilobatin, which can indirectly reflect on its solubility in various solvents. [, ] Further research focusing specifically on its dissolution and solubility profiles would be beneficial.

ANone: The provided research primarily focuses on the pharmacological activities of trilobatin. Information regarding its potential immunogenicity and effects on the immune system is not covered in these studies.

A: While the research doesn’t specifically address drug-transporter interactions, one study suggests that trilobatin may influence the bioavailability of phloridzin, hinting at potential interactions with absorption mechanisms. [] Further research is necessary to understand this aspect fully.

ANone: The provided research does not provide specific information about trilobatin’s potential to interact with drug-metabolizing enzymes.

A: [] While not extensively studied, trilobatin, being a naturally occurring compound found in edible plants, is generally considered biocompatible. Information regarding its biodegradability and metabolic fate requires further investigation.

A: [, , ] Several dihydrochalcones with structural similarities to trilobatin, such as phloridzin, sieboldin, and neohesperidin dihydrochalcone, have been identified and studied. These compounds often exhibit overlapping biological activities, making them potential alternatives depending on the specific application.

ANone: The research primarily focuses on the biological activities and production of trilobatin. Specific details regarding recycling and waste management associated with its production are not extensively discussed.

ANone: The research highlights the use of various tools and resources, including molecular docking software, cell culture techniques, animal models, and analytical chemistry methods, all of which are essential for advancing trilobatin research.

A: [, ] While the provided research represents a snapshot of recent advancements, the study of dihydrochalcones, including trilobatin, has been ongoing for several decades. Early studies focused on their isolation and characterization from natural sources, while more recent research explores their potential therapeutic applications and biosynthesis pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.